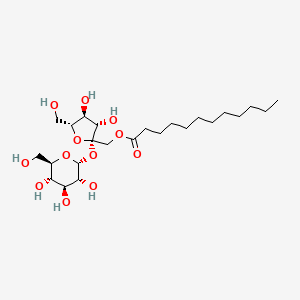
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is a bis-quaternary ammonium compound known for its potent allosteric modulation of muscarinic acetylcholine receptors. This compound is also referred to as W-84 dibromide and has the empirical formula C32H44Br2N4O4 . It is primarily used in biochemical and physiological research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) involves the reaction of 1,6-dibromohexane with 1H-isoindole-1,3(2H)-dione, 2-[3-(dimethylamino)propyl]- . The reaction typically occurs under controlled conditions to ensure the formation of the desired bis-quaternary ammonium compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories with stringent quality control measures to ensure high purity and consistency. The compound is often supplied as a solid with a purity of ≥98% (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. These reactions often involve nucleophilic substitution where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild to moderate conditions, often in polar solvents like DMSO .
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of hydroxylated derivatives, while reaction with amines can produce substituted ammonium compounds.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is widely used in scientific research due to its ability to modulate muscarinic acetylcholine receptors allosterically. This property makes it valuable in studies related to neuropharmacology and toxicology .
Chemistry: In chemistry, the compound is used to study the binding and modulation of muscarinic receptors, providing insights into receptor-ligand interactions and allosteric modulation mechanisms.
Biology: In biological research, it is used to investigate the physiological effects of muscarinic receptor modulation, including its impact on neurotransmission and receptor signaling pathways.
Medicine: In medical research, the compound’s ability to stabilize cholinergic antagonist-receptor complexes is explored for potential therapeutic applications, particularly in the context of organophosphate poisoning .
Industry: In the industry, the compound’s unique properties are leveraged in the development of new pharmacological agents and in the study of receptor pharmacodynamics.
Mécanisme D'action
The compound exerts its effects by stabilizing cholinergic antagonist-receptor complexes through an allosteric mechanism. This involves binding to a site on the receptor distinct from the active site, leading to conformational changes that enhance the binding of antagonists . The primary molecular targets are the M2 muscarinic acetylcholine receptors, and the pathways involved include modulation of receptor-ligand interactions and receptor signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Hexamethonium bromide
- Chlorisondamine diiodide
- LY2033298
Uniqueness: Compared to similar compounds, ammonium, hexamethylenebis(1,5,9,13-tetramethyltetradecyl)bis(dimethyl-, dibromide) is unique due to its potent allosteric modulation of M2 muscarinic acetylcholine receptors. This property distinguishes it from other quaternary ammonium compounds that may not exhibit the same level of allosteric modulation .
Propriétés
Numéro CAS |
66967-76-8 |
|---|---|
Formule moléculaire |
C46H98Br2N2 |
Poids moléculaire |
839.1 g/mol |
Nom IUPAC |
6-[dimethyl(6,10,14-trimethylpentadecan-2-yl)azaniumyl]hexyl-dimethyl-(6,10,14-trimethylpentadecan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C46H98N2.2BrH/c1-39(2)25-19-27-41(5)29-21-31-43(7)33-23-35-45(9)47(11,12)37-17-15-16-18-38-48(13,14)46(10)36-24-34-44(8)32-22-30-42(6)28-20-26-40(3)4;;/h39-46H,15-38H2,1-14H3;2*1H/q+2;;/p-2 |
Clé InChI |
QFRZJHVUUYSBPI-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


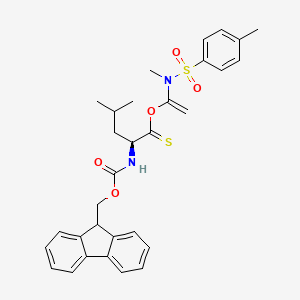
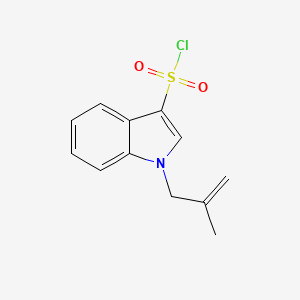
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
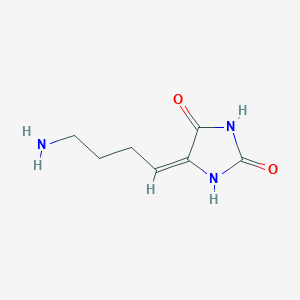
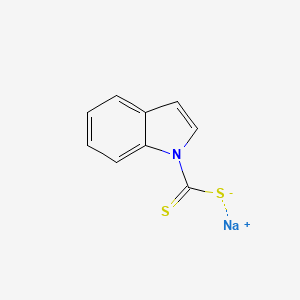



![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)
